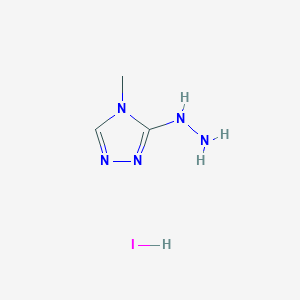

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a chemical compound known for its unique structure and properties It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Métodos De Preparación

The synthesis of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the activation of secondary amides and hydrazides using triflic anhydride, followed by microwave-induced cyclodehydration to form the triazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Metathesis Reactions: These reactions involve the exchange of ions between two compounds, often leading to the formation of new salts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial and Antifungal Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide have shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study highlighted the synthesis of novel triazole derivatives that displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against pathogens .

Antioxidant Properties

The antioxidant capacity of triazole derivatives has been investigated using various assays such as DPPH and ABTS. Compounds derived from this compound exhibited significant radical scavenging activity. For example, one derivative demonstrated an IC50 value comparable to ascorbic acid, indicating its potential as an antioxidant agent .

Material Science Applications

Corrosion Inhibition

The application of this compound as a corrosion inhibitor has been explored in the context of protecting mild steel in acidic environments. Studies have shown that triazole compounds can effectively reduce corrosion rates by forming protective films on metal surfaces. The effectiveness of these inhibitors was evaluated through electrochemical methods, demonstrating their potential in industrial applications .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole derivatives have opened avenues for their use in photonic applications. The synthesis of novel derivatives has been conducted with a focus on optimizing their electronic properties for use in optical devices. Computational studies using density functional theory (DFT) have provided insights into their potential as materials for nonlinear optical applications .

Agricultural Chemistry Applications

Pesticidal Activity

The potential use of this compound in agrochemicals has been assessed through its activity against various pests and fungi. Studies have indicated that triazole derivatives can act as effective fungicides and herbicides due to their ability to disrupt biological processes in target organisms. The mechanism often involves interference with enzyme functions critical to pathogen survival .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial Activity | Significant MIC values against pathogens |

| Antioxidant Properties | IC50 comparable to ascorbic acid | |

| Material Science | Corrosion Inhibition | Effective in reducing corrosion rates |

| Nonlinear Optical Properties | Promising candidates for optical devices | |

| Agricultural Chemistry | Pesticidal Activity | Effective against pests and fungi |

Case Studies

- Antibacterial Study : A series of triazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The study found that specific modifications to the hydrazinyl group enhanced antibacterial efficacy significantly.

- Corrosion Inhibition : An experimental evaluation was conducted where mild steel samples were treated with varying concentrations of this compound in sulfuric acid solutions. Results showed a marked decrease in corrosion rates at optimal concentrations.

- Pesticidal Efficacy : Field trials were performed using triazole-based formulations on crops susceptible to fungal infections. The results indicated a reduction in disease incidence compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease . The compound’s effects are mediated through competitive inhibition, where it binds to the active site of the enzyme, preventing the substrate from accessing it.

Comparación Con Compuestos Similares

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can be compared with other similar compounds, such as:

3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the hydrazinyl group, which affects its reactivity and applications.

4-Methyl-1,2,4-triazole: Another similar compound, differing in the position of the methyl group, which can influence its chemical properties and reactivity.

3-Hydrazino-4-amino-1,2,4-triazole:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

3-Hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C₃H₈IN₅ and a molecular weight of approximately 241.03 g/mol. It features a unique triazole structure with a hydrazine group, which enhances its reactivity and biological potential. The triazole framework is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

General Biological Activity

Compounds containing the 1,2,4-triazole structure have been extensively studied for their biological activities. These include:

- Antimicrobial Activity : Many triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus .

- Antioxidant Properties : Research indicates that certain triazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in biological systems .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of triazole derivatives through the modulation of cytokine release .

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical processes. A common synthetic route includes:

- Formation of the Triazole Ring : The initial step involves cyclization reactions using hydrazine derivatives.

- Hydroiodide Formation : The final product is obtained by treating the triazole derivative with hydroiodic acid to yield the hydroiodide salt form.

This method allows for high-purity yields suitable for further biological testing and applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds:

- Antibacterial Efficacy : A study on various triazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC) values, revealing some derivatives with MICs as low as 5 µg/mL against resistant strains .

- Molecular Docking Studies : Molecular docking analyses of triazole derivatives indicated strong binding affinities to key bacterial enzymes, suggesting a mechanism for their antibacterial action .

- Toxicity Assessments : Toxicity profiles of related compounds were evaluated in vitro using peripheral blood mononuclear cells (PBMCs), highlighting the safety profiles necessary for therapeutic applications .

Comparison with Similar Compounds

The unique combination of hydrazine and triazole functionalities in this compound distinguishes it from other similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | Triazole derivative | Exhibits antimicrobial properties |

| 5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-thiol | Triazole-thiol hybrid | Potential antiviral activity |

| 1,2,3-Triazoles | General class | Known for diverse biological activities |

The distinct reactivity patterns and potential therapeutic applications make this compound a subject of ongoing research interest .

Propiedades

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZJUVVLGYUMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.